Lutetium chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

10099-66-8 |

|---|---|

分子式 |

Cl3Lu |

分子量 |

281.32 g/mol |

IUPAC名 |

lutetium(3+);trichloride |

InChI |

InChI=1S/3ClH.Lu/h3*1H;/q;;;+3/p-3 |

InChIキー |

AEDROEGYZIARPU-UHFFFAOYSA-K |

SMILES |

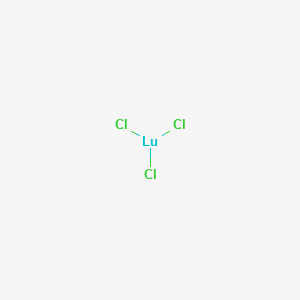

Cl[Lu](Cl)Cl |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Lu+3] |

他のCAS番号 |

10099-66-8 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

Lutetium (III) Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Applications, and Experimental Considerations of Lutetium (III) Chloride.

Lutetium (III) chloride (LuCl₃) is a rare earth metal halide that exists as a hygroscopic, white crystalline solid.[1] It is a key precursor in the synthesis of various lutetium-containing materials and holds significant importance in both materials science and the burgeoning field of nuclear medicine.[2] This guide provides a detailed overview of its chemical and physical properties, experimental protocols, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Lutetium (III) chloride is available in both anhydrous (LuCl₃) and hexahydrate (LuCl₃·6H₂O) forms.[1] The anhydrous form is particularly sensitive to moisture.[3] Both forms are soluble in water.[1][3] A summary of their key quantitative properties is presented below for easy comparison.

Quantitative Data Summary

| Property | Anhydrous Lutetium (III) Chloride (LuCl₃) | Lutetium (III) Chloride Hexahydrate (LuCl₃·6H₂O) |

| CAS Number | 10099-66-8 | 15230-79-2[4] |

| Molecular Formula | LuCl₃ | Cl₃Lu·6H₂O[4] |

| Molecular Weight | 281.33 g/mol [3] | 389.42 g/mol [4] |

| Appearance | White to light gray powder, colorless or white monoclinic crystals[1][3] | Colorless or white crystals[2] |

| Melting Point | 905 °C or 925 °C[1] | 148.0 - 150.5 °C[5] |

| Boiling Point | 1422 °C; sublimes above 750 °C[1][3] | Not available |

| Density | 3.98 g/mL at 25 °C[1] | Not available |

| Solubility | Soluble in water[1][3] | Soluble in water[2] |

| Crystal Structure | Monoclinic, YCl₃ (AlCl₃) layer structure[1][3] | Not available |

| InChIKey | AEDROEGYZIARPU-UHFFFAOYSA-K[1] | Not available |

Chemical Reactivity and Stability

Lutetium (III) chloride is a stable compound under recommended storage conditions, though it is hygroscopic and should be stored in a dry, well-ventilated place, preferably under an inert atmosphere.[3][6][7] It is incompatible with strong oxidizing agents and finely powdered metals.[7][8] When heated to decomposition, it can emit toxic fumes of hydrogen chloride gas and lutetium oxides.[3][4][9]

A notable reaction of lutetium (III) chloride is its reduction to pure lutetium metal by heating with elemental calcium[1]: 2 LuCl₃ + 3 Ca → 2 Lu + 3 CaCl₂

Applications in Research and Drug Development

The applications of lutetium (III) chloride are diverse, spanning from materials science to critical roles in nuclear medicine.

Materials Science Applications

-

Catalysis: It can be used as a precursor to synthesize chiral bridged lutetium catalysts for asymmetric hydroamination. It also finds use as a catalyst in petroleum cracking, alkylation, hydrogenation, and polymerization.[10]

-

Luminescent Materials: It serves as a starting material for preparing doped lutetium oxide nanophosphors.

-

Scintillation Detectors: LuCl₃ is used to fabricate scintillation detectors such as lutetium aluminum garnet (LuAG).

-

Other Applications: It is also used in the production of high-performance ceramics and glass, and as a dopant in solid-state lasers.[2]

Drug Development and Medical Applications

The isotopologue, Lutetium-177 chloride (¹⁷⁷LuCl₃), is a critical radiopharmaceutical precursor and is not intended for direct administration to patients.[11][12][13] It is used exclusively for the radiolabeling of carrier molecules, such as peptides and antibodies, which are designed to target specific cells or tissues, particularly cancer cells.[12][13][14]

¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.647 days.[13][15] The beta emissions provide the therapeutic effect, while the gamma emissions allow for medical imaging (scintigraphy).[13][16] This "theranostic" capability makes ¹⁷⁷Lu-labeled compounds powerful tools in oncology.[16]

A prominent example is the use of ¹⁷⁷Lu-DOTATATE for the treatment of somatostatin receptor-positive neuroendocrine tumors.[14] The lutetium (¹⁷⁷Lu) chloride is used to radiolabel the DOTA-TATE carrier molecule.[14]

Caption: Logical workflow of this compound applications.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound. Below are outlined methodologies for its preparation and use in radiolabeling.

Preparation of Anhydrous Lutetium (III) Chloride

Anhydrous LuCl₃ can be prepared by subliming ammonium chloride (NH₄Cl) from a mixture of hydrated this compound with an excess of NH₄Cl in an inert gas stream at 200-400°C.[5] This method is a modification of the Taylor & Carter method.[5]

Caption: Workflow for preparing anhydrous this compound.

Production of [¹⁷⁷Lu]this compound Solution for Radiolabeling

The production of radioactive [¹⁷⁷Lu]LuCl₃ involves the neutron irradiation of a lutetium oxide target.[17]

-

Target Irradiation: A natural Lutetium (II) Oxide (Lu₂O₃) target is irradiated with thermal neutrons.[17]

-

Dissolution: The irradiated target is dissolved in hydrochloric acid (e.g., 1.0 M HCl) to form [¹⁷⁷Lu]LuCl₃.[17]

-

Dilution and Filtration: The solution is then diluted with ultra-pure water to the desired volume and filtered through a sterile 0.22 µm filter.[17]

Synthesis of a [¹⁷⁷Lu]Lutetium-Phytate Complex

This protocol provides an example of using [¹⁷⁷Lu]LuCl₃ for radiolabeling.

-

Preparation of [¹⁷⁷Lu]LuCl₃: An acidic solution of [¹⁷⁷Lu]LuCl₃ is transferred to a sterile vial and evaporated to dryness under a nitrogen stream with gentle warming.[17]

-

Phytate Solution: A commercial phytate kit is reconstituted with sterile normal saline.[17]

-

Radiolabeling: The phytate solution is added to the vial containing the dried [¹⁷⁷Lu]LuCl₃ and stirred.[17] The labeling efficiency is monitored using techniques like Instant Thin Layer Chromatography (ITLC).[17] Optimal conditions, such as pH, may need to be adjusted (e.g., to pH 3) to achieve high radiochemical purity.[17]

Caption: Workflow for synthesis of a ¹⁷⁷Lu-labeled compound.

Safety, Handling, and Storage

Lutetium (III) chloride is classified as an irritant.[1][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): When handling lutetium (III) chloride powder, appropriate PPE should be worn, including gloves, safety glasses or goggles, and a dust mask (e.g., N95 type).[6]

-

Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[9] Use only in a well-ventilated area or outdoors.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place.[6][9] Keep the container tightly closed and store under an inert atmosphere due to its hygroscopic nature.[3][7]

-

First Aid:

For radioactive forms such as ¹⁷⁷LuCl₃, all handling, storage, and disposal must comply with national and local regulations for radioactive materials.[11] Appropriate shielding and safety measures must be used to minimize radiation exposure.[15]

References

- 1. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Lutetium(III) chloride | 10099-66-8 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tracesciences.com [tracesciences.com]

- 10. This compound (LuCl3) (CAS No. 10099-66-8) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. This compound Lu-177 | Cl3Lu | CID 71587001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lutetium (177Lu) chloride - Wikipedia [en.wikipedia.org]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. tga.gov.au [tga.gov.au]

- 16. Lutetium (177Lu) chloride Billev (previously Illuzyce) | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Preparation and evaluation of Lu-177 phytate Complex for Radiosynovectomy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Lutetium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Lutetium(III) chloride (LuCl₃), a white crystalline solid, serves as a critical precursor in various advanced applications, including the synthesis of novel catalysts, scintillating materials for medical imaging, and as a key component in the development of radiopharmaceuticals. The production of high-purity anhydrous LuCl₃ is paramount for these applications, as the presence of water or oxychlorides can significantly hinder subsequent reactions and material performance. This technical guide provides a comprehensive overview of the primary synthesis methods for both hydrated and anhydrous lutetium(III) chloride, complete with detailed experimental protocols, comparative data, and visual workflows to aid in laboratory-scale production.

Core Synthesis Methodologies

The synthesis of lutetium(III) chloride can be broadly categorized into two main approaches: the formation of the hydrated salt from lutetium oxide and the subsequent or direct synthesis of the anhydrous form. The choice of method depends on the desired final product and the available starting materials and equipment.

Synthesis of Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O)

The most straightforward method for producing lutetium(III) chloride results in its hydrated form, LuCl₃·6H₂O. This method involves the reaction of lutetium(III) oxide (Lu₂O₃) with hydrochloric acid (HCl).

Experimental Protocol:

-

Reaction Setup: A stoichiometric amount of high-purity Lu₂O₃ is suspended in deionized water in a glass reactor equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: Concentrated hydrochloric acid is added dropwise to the stirred suspension. An excess of HCl is typically used to ensure complete conversion of the oxide. The reaction is exothermic and may require cooling to control the temperature.

-

Digestion: After the addition of HCl is complete, the mixture is gently heated to facilitate the dissolution of the lutetium oxide. The solution is then refluxed until a clear solution is obtained, indicating the complete formation of lutetium(III) chloride.

-

Crystallization: The resulting solution is cooled to room temperature, and LuCl₃·6H₂O crystals are obtained by slow evaporation of the solvent. The crystallization process can be enhanced by partial vacuum application.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

Quantitative Data:

| Parameter | Value |

| Starting Material | Lutetium(III) Oxide (Lu₂O₃) |

| Reagent | Concentrated Hydrochloric Acid (HCl) |

| Typical Yield | > 95% |

| Product Purity | High, dependent on starting material purity |

| Product Form | White crystalline solid (hexahydrate) |

Logical Workflow:

Synthesis of Anhydrous Lutetium(III) Chloride (LuCl₃)

The preparation of anhydrous LuCl₃ is more challenging due to the tendency of the hydrated salt to form lutetium oxychloride (LuOCl) upon heating. Two primary methods are employed to overcome this issue: the ammonium chloride route and the dehydration of the hexahydrate in a reactive atmosphere. A third potential, though less documented, method involves the use of thionyl chloride.

This is the most widely accepted and effective method for producing high-purity anhydrous rare earth chlorides.[1][2][3] The process involves the reaction of lutetium oxide with an excess of ammonium chloride (NH₄Cl).

Reaction Chemistry:

The overall reaction can be summarized as:

Lu₂O₃ + 6 NH₄Cl → 2 LuCl₃ + 6 NH₃ + 3 H₂O

The key to this method is the in-situ generation of a non-aqueous acidic environment at elevated temperatures, which prevents the formation of stable oxychlorides. An intermediate ammonium lutetium chloride complex, such as (NH₄)₃LuCl₆, is formed, which then decomposes to yield anhydrous LuCl₃.[2]

Experimental Protocol:

-

Mixing: Lutetium(III) oxide is thoroughly mixed with a significant excess of ammonium chloride (typically a molar ratio of 1:6 to 1:10 of Lu₂O₃ to NH₄Cl). The intimate mixing is crucial for the reaction to proceed to completion.

-

Heating Program: The mixture is placed in a quartz or porcelain crucible and heated in a tube furnace under a slow stream of an inert gas (e.g., argon or nitrogen). A typical heating program involves:

-

A slow ramp to 200-250 °C and holding for 1-2 hours to initiate the reaction and drive off water.

-

A gradual increase in temperature to 350-400 °C and holding for several hours to ensure the complete conversion to the intermediate complex and its subsequent decomposition.

-

A final heating step at a higher temperature (around 400-500 °C) under vacuum to sublime the excess ammonium chloride.

-

-

Purification: The crude anhydrous LuCl₃ can be further purified by vacuum sublimation at temperatures above its melting point (925 °C).[3]

Quantitative Data:

| Parameter | Value |

| Starting Material | Lutetium(III) Oxide (Lu₂O₃) |

| Reagent | Ammonium Chloride (NH₄Cl) |

| Molar Ratio (Lu₂O₃:NH₄Cl) | 1:6 to 1:10 |

| Temperature Program | 200-500 °C |

| Typical Yield | > 90% |

| Product Purity | High, suitable for most applications |

| Product Form | White anhydrous powder |

Experimental Workflow:

Direct heating of LuCl₃·6H₂O in an inert atmosphere is generally unsuccessful, leading to the formation of LuOCl. To circumvent this, dehydration must be carried out in a reactive atmosphere of hydrogen chloride (HCl) gas.[4][5]

Experimental Protocol:

-

Setup: LuCl₃·6H₂O is placed in a suitable container (e.g., a quartz boat) inside a tube furnace. The furnace is equipped for gas flow.

-

Dehydration Steps: A slow stream of dry HCl gas is passed over the hydrated salt while the temperature is gradually increased. A representative temperature program is:

-

Hold at 100-120 °C for several hours to remove the bulk of the water.

-

Slowly ramp the temperature to around 400 °C and maintain for an extended period to ensure complete dehydration.

-

-

Inert Gas Purge: After the dehydration is complete, the HCl flow is stopped, and the system is purged with a dry, inert gas (e.g., argon) while it cools to room temperature.

Quantitative Data:

| Parameter | Value |

| Starting Material | Lutetium(III) Chloride Hexahydrate (LuCl₃·6H₂O) |

| Reagent | Anhydrous Hydrogen Chloride (HCl) gas |

| Temperature Program | 100-400 °C |

| Typical Yield | High, but can be lower due to handling challenges |

| Product Purity | Good, but may contain trace oxychlorides if not carefully controlled |

| Product Form | White anhydrous powder |

Dehydration Pathway:

Thionyl chloride (SOCl₂) is a powerful dehydrating and chlorinating agent. While not extensively documented specifically for the synthesis of LuCl₃ from its oxide, it is a well-established method for preparing anhydrous metal chlorides from their hydrated salts or oxides.[6]

Proposed Reaction:

Lu₂O₃ + 3 SOCl₂ → 2 LuCl₃ + 3 SO₂

Theoretical Protocol:

-

Reaction: Lutetium(III) oxide would be refluxed in an excess of thionyl chloride. The reaction progress could be monitored by the cessation of sulfur dioxide (SO₂) evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride would be removed by distillation, followed by drying the solid product under vacuum.

This method, while potentially effective, requires careful handling of the highly corrosive and reactive thionyl chloride.

Characterization of Lutetium(III) Chloride

The purity and identity of the synthesized LuCl₃ should be confirmed using appropriate analytical techniques.

-

X-ray Diffraction (XRD): To confirm the crystal structure and the absence of oxychloride or oxide phases.[7]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): To determine the elemental composition and quantify any metallic impurities.[7]

-

Thermogravimetric Analysis (TGA): To confirm the absence of water in the anhydrous product.

Conclusion

The synthesis of high-purity anhydrous lutetium(III) chloride is a critical step for its application in advanced materials and radiopharmaceuticals. The ammonium chloride route stands out as the most reliable and scalable method for producing anhydrous LuCl₃ from lutetium(III) oxide, consistently yielding a high-purity product. The dehydration of the hexahydrate in an HCl atmosphere is a viable alternative, though it requires careful control to prevent the formation of oxychloride impurities. While the thionyl chloride method presents a theoretical possibility, further research is needed to establish a detailed and safe protocol for its application in LuCl₃ synthesis. The choice of the optimal synthesis route will depend on the specific requirements of the final application, available resources, and the desired scale of production.

References

- 1. Rare Earth Starting Materials and Methodologies for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103708518B - Anhydrous aluminum chloride preparation method - Google Patents [patents.google.com]

- 7. ICP-MS vs XRD: Comparative Review for Geological Specimen Study [eureka.patsnap.com]

Unveiling the Structure of Anhydrous Lutetium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of anhydrous lutetium chloride (LuCl₃) for researchers, scientists, and professionals in drug development. The document details the precise atomic arrangement of this inorganic compound, methods for its synthesis, and the experimental procedures used for its structural determination.

Core Crystal Structure Data

Anhydrous this compound crystallizes in a monoclinic system, belonging to the C2/m space group.[1][2][3] This structure is analogous to that of yttrium trichloride (YCl₃) and aluminum trichloride (AlCl₃), featuring a layered arrangement of octahedrally coordinated lutetium ions.[1] The hygroscopic nature of this compound necessitates careful handling in a dry environment to prevent the formation of its hydrated forms.[1]

The crystallographic data for anhydrous LuCl₃ has been determined through single-crystal X-ray diffraction analysis. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Lattice Parameters | |

| a | 6.72 Å |

| b | 11.60 Å |

| c | 6.39 Å |

| α | 90° |

| β | 110.4° |

| γ | 90° |

| Formula Units per Unit Cell (Z) | 4 |

| Calculated Density | 3.98 g/cm³[1] |

Table 1: Crystallographic Data for Anhydrous this compound.

The atomic arrangement within the unit cell is defined by the following fractional coordinates:

| Atom | Wyckoff Position | x | y | z |

| Lu | 4g | 0 | 0.167 | 0 |

| Cl1 | 8j | 0.25 | 0.167 | 0.5 |

| Cl2 | 4i | 0.25 | 0 | 0.25 |

Table 2: Atomic Coordinates for Anhydrous this compound.

Experimental Protocols

Synthesis of Anhydrous this compound Single Crystals

The synthesis of high-purity, anhydrous this compound suitable for single-crystal X-ray diffraction requires stringent anhydrous conditions due to the compound's hygroscopic nature. A common and effective method is the dehydration of hydrated this compound in the presence of a dehydrating agent or a reactive atmosphere.

Materials:

-

Lutetium(III) chloride hydrate (LuCl₃·6H₂O)

-

Ammonium chloride (NH₄Cl) or Thionyl chloride (SOCl₂)

-

High-purity argon or nitrogen gas

-

Quartz tube furnace

-

Schlenk line apparatus

Procedure:

-

Preparation of the Starting Material: Lutetium(III) chloride hydrate is thoroughly mixed with an excess of ammonium chloride (typically a 1:2 molar ratio). The ammonium chloride serves as a dehydrating agent and creates a non-aqueous environment.

-

Dehydration: The mixture is placed in a quartz boat and inserted into a quartz tube furnace. The system is then connected to a Schlenk line and purged with a slow stream of dry argon or nitrogen gas to remove air and moisture.

-

Heating Program: The furnace temperature is gradually increased to allow for the slow removal of water. A typical heating program involves:

-

Heating to 100 °C and holding for 2-4 hours to remove physically adsorbed water.

-

Slowly increasing the temperature to 400 °C over several hours. During this phase, the ammonium chloride sublimes, and any remaining water reacts with it to form HCl and NH₃, preventing the formation of lutetium oxychloride.

-

-

Crystal Growth: For the growth of single crystals, a chemical vapor transport method can be employed. After the initial dehydration, the temperature of the furnace is raised to above the sublimation point of LuCl₃ (around 750 °C). A temperature gradient is established along the quartz tube, which encourages the sublimed LuCl₃ to deposit and grow as single crystals in a cooler zone of the tube.

-

Handling and Storage: Once cooled to room temperature under an inert atmosphere, the anhydrous LuCl₃ crystals are quickly transferred to an argon-filled glovebox for storage and subsequent analysis to prevent rehydration.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of anhydrous LuCl₃ is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of anhydrous LuCl₃ is selected under a microscope in a dry, inert environment (e.g., inside a glovebox). The crystal is mounted on a cryo-loop or a glass fiber using an inert oil or grease to protect it from the atmosphere.

-

Data Collection: The mounted crystal is then quickly transferred to the goniometer head of the diffractometer, which is bathed in a stream of cold, dry nitrogen gas (typically at 100-150 K). This low temperature minimizes thermal vibrations and protects the crystal from atmospheric moisture during data collection.

-

Unit Cell Determination and Data Integration: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The raw diffraction intensities are then integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by a least-squares method against the experimental diffraction data. This process adjusts the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Logical Workflow for Crystal Structure Determination

References

Lutetium Chloride: A Technical Deep Dive into its Hexahydrate and Anhydrous Forms for Researchers and Drug Development Professionals

An In-depth Guide to the Properties, Handling, and Applications of Lutetium Chloride Variants in Scientific Research

This compound, a compound of the rare earth element lutetium, is a critical precursor material in various advanced scientific applications, most notably in the burgeoning field of radiopharmaceuticals. Available primarily in its hexahydrate (LuCl₃·6H₂O) and anhydrous (LuCl₃) forms, the choice between these two variants is dictated by the specific requirements of the experimental or developmental workflow. This technical guide provides a comprehensive comparison of this compound hexahydrate and its anhydrous counterpart, offering researchers, scientists, and drug development professionals the detailed information necessary for informed decision-making and effective implementation in their work.

Core Properties: A Comparative Analysis

The fundamental differences between the hexahydrate and anhydrous forms of this compound lie in their physical properties, stability, and reactivity, primarily due to the presence of water of hydration in the former. These differences are summarized in the table below.

| Property | This compound Hexahydrate | This compound Anhydrous |

| Chemical Formula | LuCl₃·6H₂O[1] | LuCl₃[2] |

| Molecular Weight | 389.42 g/mol [1] | 281.33 g/mol [3] |

| Appearance | White to colorless crystalline solid[1] | White to light gray powder or monoclinic crystals[2][4] |

| Melting Point | Decomposes upon heating | 905 °C[3] |

| Solubility in Water | Soluble[1] | Soluble[3] |

| Hygroscopicity | Stable under ambient conditions but can be efflorescent | Highly hygroscopic[2] |

| Crystal Structure | Crystalline[1] | Monoclinic, YCl₃ type[2] |

From Hydrate to Anhydrous: Experimental Protocols

The conversion of this compound hexahydrate to its anhydrous form is a critical procedure for applications requiring the absence of water. Several methods can be employed, with the thionyl chloride and thermal dehydration methods being the most common.

Protocol 1: Dehydration using Thionyl Chloride

This method is effective for producing high-purity anhydrous this compound by reacting the hexahydrate with thionyl chloride (SOCl₂), which acts as a dehydrating and chlorinating agent.

Materials:

-

This compound hexahydrate (LuCl₃·6H₂O)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Inert gas supply (e.g., argon or nitrogen)

-

Schlenk line or glove box for handling the anhydrous product

Procedure:

-

In a fume hood, place the this compound hexahydrate into a dry round-bottom flask.

-

Slowly add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce HCl and SO₂ gases.

-

Attach the reflux condenser with a drying tube to the flask.

-

Gently heat the mixture to reflux for several hours (typically 4-6 hours) to ensure complete reaction. The solid should dissolve, and then the anhydrous salt may precipitate.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting white solid is anhydrous this compound. Handle and store the product under an inert atmosphere to prevent rehydration.

Protocol 2: Thermal Dehydration

Thermal dehydration involves heating the hexahydrate in a stream of dry, inert gas, often with the addition of a chlorinating agent like HCl gas to suppress the formation of lutetium oxychloride.

Materials:

-

This compound hexahydrate (LuCl₃·6H₂O)

-

Tube furnace

-

Quartz or ceramic boat

-

Source of dry inert gas (e.g., argon)

-

Source of dry HCl gas (optional but recommended)

-

Glove box for handling the anhydrous product

Procedure:

-

Place the this compound hexahydrate in a quartz or ceramic boat.

-

Position the boat in the center of the tube furnace.

-

Begin purging the furnace with a slow stream of dry argon.

-

Gradually heat the furnace to around 100-150°C and hold for 1-2 hours to remove the bulk of the water.

-

Slowly increase the temperature to above 400°C. During this stage, introducing a slow stream of dry HCl gas along with the argon is recommended to prevent the formation of lutetium oxychloride (LuOCl).

-

Hold the temperature for several hours until the dehydration is complete.

-

Cool the furnace to room temperature under the inert gas stream.

-

Transfer the anhydrous this compound to a glove box for storage.

Application in Radiopharmaceutical Development: Radiolabeling with ¹⁷⁷Lu

Anhydrous this compound, particularly the radioactive isotope ¹⁷⁷LuCl₃, is a cornerstone in the development of targeted radiopharmaceuticals. It is used to radiolabel chelator-conjugated molecules, such as peptides or antibodies, that target specific receptors on cancer cells. The chelation of ¹⁷⁷Lu³⁺ by a ligand like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a critical step in this process.

Protocol 3: Radiolabeling of a DOTA-conjugated Peptide with ¹⁷⁷LuCl₃

This protocol provides a general procedure for the radiolabeling of a DOTA-conjugated peptide, a common workflow in the development of therapeutic radiopharmaceuticals.

Materials:

-

¹⁷⁷LuCl₃ solution in dilute HCl (e.g., 0.04 M)

-

DOTA-conjugated peptide solution

-

Ammonium acetate or gentisate buffer (pH 4.5-5.5)

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

Radiochemical purity analysis system (e.g., HPLC or TLC)

Procedure:

-

In a sterile reaction vial, combine the DOTA-conjugated peptide and the buffer solution.

-

Add the required activity of the ¹⁷⁷LuCl₃ solution to the vial.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at an elevated temperature (typically 80-100°C) for a specified time (e.g., 15-30 minutes).

-

After incubation, cool the reaction vial to room temperature.

-

Perform quality control to determine the radiochemical purity of the labeled peptide using an appropriate analytical method.

-

The final product is a solution of the ¹⁷⁷Lu-DOTA-peptide, ready for further purification or preclinical/clinical use.

Analytical Methods for Purity Determination

Ensuring the purity of both the starting this compound and the final radiolabeled product is paramount. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental purity of this compound.

Protocol 4: General Procedure for ICP-MS Analysis of this compound Purity

This protocol outlines the general steps for analyzing the purity of a this compound sample using ICP-MS.

Materials:

-

This compound sample (hexahydrate or anhydrous)

-

High-purity nitric acid (HNO₃)

-

Deionized water (18 MΩ·cm)

-

ICP-MS instrument

-

Certified reference materials for calibration

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of dilute high-purity nitric acid. A typical final acid concentration is 1-2%.

-

Calibration: Prepare a series of calibration standards of known lutetium concentrations using a certified reference material. Also, prepare a blank solution (dilute nitric acid).

-

Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for lutetium analysis.

-

Analysis: Introduce the blank, calibration standards, and the prepared sample solution into the ICP-MS.

-

Data Acquisition: Measure the ion intensity for the lutetium isotopes (e.g., ¹⁷⁵Lu) and any potential impurities.

-

Quantification: Generate a calibration curve from the standards and use it to determine the concentration of lutetium and other elements in the sample.

-

Purity Calculation: Calculate the purity of the this compound based on the determined lutetium concentration and the initial sample weight.

Conclusion

The choice between this compound hexahydrate and its anhydrous form is a critical consideration for researchers and drug development professionals. The hexahydrate is more stable and easier to handle in ambient conditions, making it suitable for applications where the presence of water is not detrimental. Conversely, the anhydrous form is essential for moisture-sensitive reactions, such as the synthesis of certain organometallic compounds and, most importantly, for the efficient and reproducible radiolabeling of targeting molecules in the development of ¹⁷⁷Lu-based radiopharmaceuticals. A thorough understanding of the properties and handling requirements of each form, as detailed in this guide, is crucial for successful and reliable outcomes in advanced scientific research and development.

References

Lutetium(III) Chloride (LuCl₃): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Lutetium(III) chloride (LuCl₃), an inorganic compound of lutetium and chlorine, is a critical precursor material in various advanced research and pharmaceutical applications. While the non-radioactive form serves as a key starting material in materials science, its radioactive isotopologue, Lutetium-177 chloride (¹⁷⁷LuCl₃), has emerged as a cornerstone in the development of next-generation radiopharmaceuticals for targeted cancer therapy. This technical guide provides an in-depth overview of the chemical properties, safety data, and, most importantly, the burgeoning applications of LuCl₃ in drug development, with a focus on experimental protocols and mechanisms of action.

Chemical Identification and Properties

Lutetium(III) chloride is commercially available in both anhydrous (LuCl₃) and hexahydrated (LuCl₃·6H₂O) forms. The choice of form depends on the specific application and the required water content.

| Property | Anhydrous Lutetium(III) Chloride | Lutetium(III) Chloride Hexahydrate |

| CAS Number | 10099-66-8[1][2][3][4] | 15230-79-2[5][6][7] |

| Molecular Formula | LuCl₃[2][3][4] | LuCl₃·6H₂O[5][7] |

| Molecular Weight | 281.33 g/mol [2][4] | 389.42 g/mol [5][7] |

| Appearance | White monoclinic crystals[3] | Colorless or white crystals[5] |

| Melting Point | 925 °C[3] | 892 °C[7][8] |

| Solubility | Soluble in water[3] | Soluble in water[5] |

| Hygroscopicity | Hygroscopic[1][3] | Hygroscopic[3] |

Safety Data Sheet Summary

A thorough understanding of the safety profile of LuCl₃ is paramount for its handling in a research environment. The following table summarizes the key hazard and safety information.

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation[3][9] | P264: Wash skin thoroughly after handling.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of water.[9] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |

| Eye Irritation | H319: Causes serious eye irritation[3][9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |

| Respiratory Irritation | H335: May cause respiratory irritation[3][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P271: Use only outdoors or in a well-ventilated area.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1][9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[8]

Applications in Drug Development and Cancer Therapy

The most significant application of lutetium chloride in the pharmaceutical sector lies in its radioactive isotope, ¹⁷⁷Lu. ¹⁷⁷LuCl₃ is a beta- and gamma-emitting radionuclide with a half-life of 6.65 days, making it an ideal candidate for targeted radionuclide therapy.[10]

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT is a highly effective treatment for neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[9] In this approach, a somatostatin analog peptide (e.g., DOTATATE or DOTATOC) is chelated with ¹⁷⁷Lu. The resulting radiopharmaceutical, such as ¹⁷⁷Lu-DOTATATE, is administered intravenously and specifically binds to SSTRs on NET cells, delivering a cytotoxic dose of beta radiation directly to the tumor.[3][9][11] This targeted approach minimizes damage to surrounding healthy tissues.[12]

PSMA-Targeted Therapy for Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is a protein that is highly overexpressed on the surface of prostate cancer cells.[13] ¹⁷⁷Lu-PSMA therapy involves linking ¹⁷⁷Lu to a PSMA-targeting molecule (e.g., PSMA-617).[1] This radioligand therapy has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[1]

Nanoparticle-Based Drug Delivery

Researchers are exploring the use of ¹⁷⁷LuCl₃ to radiolabel nanoparticles for targeted cancer therapy and imaging (theranostics). For instance, ¹⁷⁷Lu has been incorporated into silica and gold nanoparticles to enhance the delivery of radiation to tumor sites and to act as radiosensitizers, potentially increasing the efficacy of radiotherapy.[2][14]

Experimental Protocols

Radiolabeling of Peptides (e.g., PSMA-617) with ¹⁷⁷LuCl₃

This protocol outlines a typical manual radiolabeling procedure for preparing ¹⁷⁷Lu-PSMA-617.

Materials:

-

PSMA-617 precursor

-

No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Ascorbate buffer (pH 4.5-5.0)

-

Ascorbic acid solution (50 mg/mL)

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath at 95 °C

-

Lead shielding

-

Calibrated radioactivity dose calibrator

-

Sterile filters (0.22 µm)

Procedure:

-

In a sterile, pyrogen-free reaction vial, add the required volume of ascorbate buffer.

-

Add the PSMA-617 precursor solution to the buffer.

-

Carefully add the ¹⁷⁷LuCl₃ solution to the vial behind appropriate lead shielding.

-

Gently mix the contents and incubate the vial in a heating block at 95 °C for 15-30 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Add a stabilizing solution, such as ascorbic acid, to prevent radiolysis.[1]

-

Perform quality control checks to determine radiochemical purity.

Quantitative Data for ¹⁷⁷Lu-PSMA-617 Radiolabeling:

| Parameter | Value |

| PSMA-617 Amount | 100 - 300 µg[1] |

| ¹⁷⁷LuCl₃ Activity | 5.4 - 15.8 GBq[1] |

| Reaction Temperature | 95 - 100 °C[1][15] |

| Reaction Time | 10 - 30 min[1][8] |

| Required Radiochemical Purity | > 95%[1] |

Quality Control of ¹⁷⁷Lu-Labeled Radiopharmaceuticals

Radiochemical purity is a critical quality attribute of radiopharmaceuticals. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods for its determination.

TLC Method:

-

Stationary Phase: iTLC-SG paper

-

Mobile Phase: Acetonitrile:water (1:1 v/v)[16]

-

Analysis: The distribution of radioactivity on the TLC strip is measured using a TLC scanner. The radiochemical purity is calculated as: (Counts in the ¹⁷⁷Lu-peptide spot / Total counts on the strip) x 100

HPLC Method:

-

Column: Reversed-phase C18 column[15]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.[15][16]

-

Detection: Radiodetector and UV detector.[15]

Diagrams and Workflows

Mechanism of Action of ¹⁷⁷Lu-DOTATATE in PRRT

Caption: Mechanism of ¹⁷⁷Lu-DOTATATE in PRRT.

Experimental Workflow for ¹⁷⁷Lu-Peptide Radiolabeling and Quality Control

Caption: Workflow for ¹⁷⁷Lu-peptide synthesis and QC.

Purification of Lutetium-177 Chloride

For pharmaceutical applications, high chemical and radionuclidic purity of ¹⁷⁷LuCl₃ is essential. Impurities can compete with ¹⁷⁷Lu for chelation, reducing the radiolabeling yield. A common purification method involves anion exchange chromatography to remove metallic impurities such as hafnium (the decay product of ¹⁷⁷Lu), zinc, and iron.[17]

Purification Protocol Outline:

-

Column Preparation: An anion exchange resin column is pre-conditioned with dilute HCl, followed by saline and sterile water.[17]

-

Sample Loading: The bulk ¹⁷⁷LuCl₃ solution is loaded onto the column.

-

Elution: The purified ¹⁷⁷LuCl₃ is eluted from the column, while impurities are retained on the resin.[17]

Conclusion

Lutetium(III) chloride, particularly its radioisotope ¹⁷⁷LuCl₃, is a pivotal component in the advancement of targeted cancer therapies. Its well-characterized chemical properties and the development of robust radiolabeling and purification protocols have enabled its successful integration into promising radiopharmaceuticals for treating neuroendocrine tumors and prostate cancer. As research continues, the applications of LuCl₃ are expected to expand, further solidifying its role in precision oncology and personalized medicine. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound, especially in its radioactive form, to ensure both personal safety and the integrity of their experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. netrf.org [netrf.org]

- 4. Peptide receptor radionuclide therapy - Wikipedia [en.wikipedia.org]

- 5. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. snmmi.org [snmmi.org]

- 10. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 12. shinefusion.com [shinefusion.com]

- 13. Lutetium-177 PSMA radionuclide therapy : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]

- 14. Preliminary Study on Lutetium-177 and Gold Nanoparticles: Apoptosis and Radiation Enhancement in Hepatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US7244403B1 - Purification of Lutetium 177 - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Lutetium Trichloride (LuCl₃)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of lutetium trichloride (LuCl₃), a significant compound in materials science and specialized chemical applications. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.

Core Physical Properties

Lutetium trichloride is a white, hygroscopic crystalline solid that exists in both anhydrous (LuCl₃) and hydrated (LuCl₃·6H₂O) forms.[1][2] The anhydrous form is particularly important as a precursor in the synthesis of other lutetium compounds and metallic lutetium.[1][3]

Quantitative Data Summary

The fundamental physical characteristics of anhydrous lutetium trichloride are summarized in the table below for quick reference.

| Property | Value | Units | Notes | Citations |

| Formula Weight | 281.325 | g/mol | - | [2][4] |

| Appearance | White/colorless crystalline solid | - | Hygroscopic; often a powder.[1][5] | [2][5] |

| Melting Point | 905 - 925 | °C | Some variance exists in reported values. | [2][4][5] |

| Boiling Point | Sublimes > 750 | °C | Does not exhibit a standard liquid boiling point at atmospheric pressure. | [2][4] |

| Density | 3.98 | g/cm³ | Measured at 25 °C. | [2] |

| Solubility | Soluble | - | Soluble in water. The hexahydrate form is also readily soluble.[3][6] | [2][3][6] |

| Crystal Structure | Monoclinic | - | YCl₃ type structure.[2] | [2] |

| Space Group | C2/m | - | No. 12. | [2] |

Experimental Protocols

The determination of the physical properties of a hygroscopic material like lutetium trichloride requires specific experimental procedures to ensure accuracy.

Synthesis of Anhydrous Lutetium Trichloride (Ammonium Chloride Route)

The most common and effective method for producing high-purity anhydrous lanthanide chlorides is the ammonium chloride route.[7][8] This method is advantageous as it starts from the more stable oxide and avoids the formation of highly stable oxychlorides that can occur when dehydrating hydrated chlorides by heat alone.[8]

Methodology:

-

Mixing: Lutetium(III) oxide (Lu₂O₃) is thoroughly mixed with an excess of ammonium chloride (NH₄Cl).[7]

-

Initial Heating: The mixture is heated in a furnace, typically within a quartz tube, to approximately 230-250 °C for several hours.[7] This allows for the formation of the intermediate ammonium salt of the pentachloride, (NH₄)₂LuCl₅. The reaction is: Lu₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LuCl₅ + 6 H₂O + 6 NH₃.[7][8]

-

Thermal Decomposition: The temperature is then slowly raised to 350-400 °C under a high vacuum.[7] This step decomposes the intermediate salt into the anhydrous lutetium trichloride. The decomposition reaction is: (NH₄)₂LuCl₅ → LuCl₃ + 2 HCl + 2 NH₃.[7] The gaseous byproducts (HCl and NH₃) are removed by the vacuum system.

-

Purification (Optional): For ultra-high purity, the resulting LuCl₃ can be further purified by sublimation at temperatures around 900 °C under high vacuum.[9]

Melting Point Determination

a) Capillary Method: This is the standard technique for determining the melting point of a crystalline solid.[10][11]

-

Sample Preparation: A small amount of finely powdered, dry lutetium trichloride is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[12] Due to the hygroscopic nature of LuCl₃, sample preparation should be conducted in a dry atmosphere (e.g., a glove box).[10]

-

Sealing: The open end of the capillary tube is sealed using a flame to prevent the absorption of atmospheric moisture during heating.[10]

-

Measurement: The sealed capillary is placed in the heating block of a melting point apparatus alongside a high-accuracy thermometer.[11]

-

Heating Ramp: The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is reduced to approximately 1-2 °C per minute.[12][13]

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[12]

b) Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[14][15]

-

Sample Preparation: A small, accurately weighed sample of LuCl₃ (typically 1-5 mg) is hermetically sealed in an aluminum or other inert pan. This must be done in an inert atmosphere.

-

Analysis: The sample and a reference pan (usually empty) are placed in the DSC furnace. They are heated at a constant rate (e.g., 10 °C/min).

-

Data Interpretation: The instrument records the heat flow to the sample versus temperature. An endothermic peak is observed during melting. The onset temperature of this peak is typically reported as the melting point.[14]

Density Determination (Gas Pycnometry)

Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the sample through gas displacement.

-

Calibration: The volume of the empty sample chamber in the pycnometer is first calibrated using a standard sphere of a known volume.

-

Sample Weighing: A sample of anhydrous LuCl₃ is accurately weighed and placed into the sample chamber.[16]

-

Analysis: The chamber is sealed and purged with a non-reactive gas (typically helium). The gas is then expanded from a reference chamber into the sample chamber, and the resulting pressure drop is measured.

-

Calculation: Using the known volumes of the chambers and the measured pressures, the volume of the solid sample is calculated based on the gas law. The density is then determined by dividing the sample's mass by its measured volume.[17][18]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This is the definitive method for determining the three-dimensional arrangement of atoms within a crystal.[1][19]

-

Crystal Selection & Mounting: A suitable single crystal of LuCl₃ (ideally 30-300 microns in size) is selected under a microscope.[1] It is mounted on a goniometer head, often using an inert oil and flash-cooling with liquid nitrogen to protect it from atmospheric moisture.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated by a monochromatic X-ray beam.[19][20] A detector records the positions and intensities of the diffracted X-rays, creating a diffraction pattern.[20]

-

Structure Solution: The diffraction pattern is indexed to determine the unit cell dimensions and crystal lattice symmetry.[19] The positions of the atoms within the unit cell are determined by analyzing the intensities of the reflections, a process that involves solving the "phase problem."

-

Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise bond lengths, bond angles, and other structural parameters.[19][21]

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental protocols relevant to lutetium trichloride.

Caption: Workflow for the Ammonium Chloride Route Synthesis of Anhydrous LuCl₃.

Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. WebElements Periodic Table » Lutetium » lutetium trichloride [winter.group.shef.ac.uk]

- 5. Lutetium Chloride, anhydrous | Lutetium trichloride | LuCl3 - Ereztech [ereztech.com]

- 6. 10099-66-8 CAS MSDS (Lutetium(III) chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Lanthanide trichloride - Wikipedia [en.wikipedia.org]

- 8. inorganic chemistry - How to synthesize lanthanum(III) chloride & Cerium(III) chloride from their oxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. che.utah.edu [che.utah.edu]

- 17. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. rigaku.com [rigaku.com]

Lutetium Chloride in Organic Solvents: A Technical Guide to Solubility and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium (III) chloride (LuCl₃), a key compound of the rare-earth element lutetium, is gaining increasing attention in various scientific fields, including catalysis, materials science, and notably, in the development of radiopharmaceuticals.[1] Its utility in these applications is often contingent on its solubility and behavior in non-aqueous media. This technical guide provides a comprehensive overview of the solubility of lutetium chloride in organic solvents, details experimental protocols for its determination, and illustrates the underlying principles governing its dissolution. While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, this guide compiles existing data and provides methodologies for its empirical determination.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the nature of the solvent, the temperature, and whether the chloride is in its anhydrous (LuCl₃) or hydrated form (LuCl₃·6H₂O).[2] The hydrated form is more commonly encountered. The available quantitative data is summarized in the table below.

| Solvent | Temperature (°C) | Solute Form | Solubility |

| 96.8% Ethanol | 20 | LuCl₃·6H₂O | 64.5 g / 100g solvent |

| 96.8% Ethanol | 40 | LuCl₃·6H₂O | 68.2 g / 100g solvent |

| 96.8% Ethanol | 60 | LuCl₃·6H₂O | 72.1 g / 100g solvent |

| Hexamethylphosphorotriamide | 25 ± 3 | LuCl₃·3C₆H₁₈N₃OP | 0.073 mol dm⁻³ |

Table 1: Quantitative Solubility Data for this compound Compounds.[3]

It is important to note that other rare-earth chlorides, such as lanthanum (III) chloride and ytterbium (III) chloride, are reported to be soluble in alcohols like methanol and ethanol.[1][3][4] This suggests that this compound likely exhibits similar solubility in these polar protic solvents.

Factors Influencing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by several factors. These include the polarity of the solvent, its ability to form coordinate bonds with the lutetium ion, and the lattice energy of the salt.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. Below are detailed methodologies for determining the solubility of this compound in organic solvents.

Cited Experimental Protocol: Solubility of LuCl₃·6H₂O in 96.8% Ethanol[3]

This protocol is based on the isothermal method.

1. Materials and Preparation:

-

Lutetium (III) chloride hexahydrate (LuCl₃·6H₂O): Prepared by dissolving high-purity lutetium oxide in dilute hydrochloric acid, followed by evaporation and crystallization. The resulting crystals are dried in a desiccator over calcium chloride, phosphorus pentoxide, and sodium hydroxide. The metal and chloride content should be verified by titration (e.g., complexometric titration with Trilon B for lutetium and the Volhard method for chloride).

-

96.8% Ethanol: Prepared by prolonged boiling of 93.5% ethanol with anhydrous copper sulfate, followed by distillation. The final concentration should be confirmed using refractometry and pycnometry.

2. Procedure:

-

An excess of LuCl₃·6H₂O is added to a known mass of the 96.8% ethanol in a sealed container.

-

The mixture is agitated in a thermostat-controlled environment at the desired temperature (e.g., 20°C, 40°C, or 60°C).

-

Equilibrium is established by continuous agitation for 3-4 hours. It is crucial to confirm that equilibrium has been reached, which can be done by approaching the equilibrium point from both supersaturated and unsaturated conditions and obtaining identical results.

-

Once equilibrium is reached, the agitation is stopped, and the solid phase is allowed to settle.

-

Aliquots of the supernatant (the saturated solution) are carefully withdrawn.

-

The concentration of lutetium in the aliquots is determined by complexometric titration with Trilon B.

-

The solid phase in equilibrium with the saturated solution should be analyzed to confirm its composition (in this case, it was found to be the hexahydrate).

General Experimental Workflow for Solubility Determination

The following workflow can be adapted for determining the solubility of this compound in various organic solvents where specific data is unavailable.

1. Materials and Preparation:

-

Lutetium (III) Chloride: Use either anhydrous LuCl₃ or a specific hydrate (e.g., LuCl₃·6H₂O). The form used must be clearly documented. Anhydrous LuCl₃ is highly hygroscopic and should be handled in an inert atmosphere (e.g., a glovebox).[2]

-

Organic Solvent: The solvent should be of high purity and dried using appropriate methods to minimize the influence of water.

2. Procedure:

-

Saturation: Add an excess of solid this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required will vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking samples at different time points until the concentration of lutetium in the solution becomes constant).

-

Phase Separation: Cease agitation and allow the solid to settle. If necessary, centrifuge the mixture to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution).

-

Analysis of Lutetium Concentration: Determine the concentration of lutetium in the sample using a suitable analytical technique.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method suitable for accurate determination of low concentrations of lutetium.

-

Complexometric Titration: As described in the ethanol protocol, this is a viable method for higher concentrations.

-

-

Calculation of Solubility: From the concentration of lutetium in the saturated solution and the density of the solution (which should be measured), calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in advanced scientific and medical fields. While comprehensive quantitative data remains sparse, the methodologies outlined in this guide provide a robust framework for its determination. The solubility is expected to be highest in polar, coordinating solvents. Further research to systematically quantify the solubility of both anhydrous and hydrated this compound in a broader range of organic solvents is warranted to facilitate its wider application.

References

A Technical Guide to the Discovery and History of Lutetium Compounds for Researchers and Drug Development Professionals

Introduction

Lutetium (Lu), the last element of the lanthanide series, occupies a unique position in the periodic table. Its discovery marked the culmination of the century-long quest to isolate the rare earth elements. While its intrinsic rarity and the difficulty of its separation from other lanthanides historically limited its applications, modern advancements have brought lutetium and its compounds to the forefront of cutting-edge research and development, particularly in the field of nuclear medicine and materials science. This technical guide provides an in-depth exploration of the discovery, history, and properties of lutetium compounds, with a focus on the experimental methodologies and quantitative data relevant to researchers, scientists, and drug development professionals.

The Discovery of Lutetium: A Tale of Three Chemists

The discovery of lutetium in 1907 is credited independently to three chemists: Georges Urbain in France, Carl Auer von Welsbach in Austria, and Charles James in the United States.[1][2] All three scientists were working on purifying ytterbia, a mineral extract that was believed to contain the element ytterbium.[2] Through their meticulous work, they each demonstrated that ytterbia was, in fact, a mixture of two elements: ytterbium and a new, heavier element.

Georges Urbain, a French chemist at the Sorbonne, was the first to publish his findings.[1][2] He named the new element "lutecium" after Lutetia, the ancient Roman name for Paris.[2] Almost simultaneously, the Austrian scientist Carl Auer von Welsbach announced his discovery of the same element, which he named "cassiopeium" after the constellation Cassiopeia. The American chemist Charles James, at the University of New Hampshire, had also independently isolated a significant quantity of the new element but was delayed in publishing his results.[1]

Due to his earlier publication, the honor of naming the new element was ultimately awarded to Urbain.[1] In 1949, the spelling was officially changed from "lutecium" to "lutetium."[2]

Separation and Purification: From Fractional Crystallization to Ion Exchange

The primary challenge in the discovery of lutetium was its separation from ytterbium, with which it shares very similar chemical properties. The pioneering chemists relied on the laborious process of fractional crystallization.

Experimental Protocols:

Fractional Crystallization (Historical Method):

-

Principle: The method exploits slight differences in the solubility of the nitrates or bromates of the rare earth elements.[4] The salt of the heavier lanthanide (lutetium) is slightly more soluble than that of the lighter one (ytterbium).

-

Generalized Procedure:

-

The crude mixture of ytterbium and lutetium oxides ("ytterbia") was dissolved in nitric acid to form a concentrated solution of their nitrates.

-

This solution was then partially evaporated to induce crystallization. The first crystals to form would be slightly enriched in the less soluble ytterbium nitrate.

-

The remaining solution (the mother liquor) would be enriched in the more soluble lutetium nitrate.

-

This process was repeated thousands of times, with the crystals from one step being redissolved and recrystallized, and the mother liquors being further evaporated.[4] This systematic and painstaking process gradually separated the two elements. Charles James, for instance, performed 15,000 purification operations to isolate pure thulium using a similar fractional crystallization method.[4]

-

Ion-Exchange Chromatography (Modern Method):

The advent of ion-exchange chromatography in the 1940s revolutionized the separation of rare earth elements, providing a much more efficient and scalable method.[3]

-

Principle: This technique separates ions based on their differing affinities for an ion-exchange resin. In the case of lutetium and ytterbium, their separation is achieved by exploiting the small differences in their ionic radii and, consequently, the stability of the complexes they form with a chelating agent in the mobile phase.

-

Generalized Protocol for Lu/Yb Separation:

-

Resin and Column Preparation: A cation-exchange resin (e.g., Dowex 50WX8 or similar) is packed into a chromatography column.[5]

-

Loading: A solution containing a mixture of Lu³⁺ and Yb³⁺ ions is loaded onto the column, where the ions bind to the resin.

-

Elution: A solution containing a chelating agent, such as α-hydroxyisobutyric acid (α-HIBA) or ethylenediaminetetraacetic acid (EDTA), is passed through the column.[6][7] The pH and concentration of the eluent are critical parameters that are carefully controlled.[6]

-

Separation: As the eluent flows through the column, the Lu³⁺ and Yb³⁺ ions form complexes with the chelating agent. The lutetium complex is slightly more stable, causing it to be eluted from the column first, followed by the ytterbium complex.

-

Detection and Collection: The eluting solution is collected in fractions, and the concentration of lutetium and ytterbium in each fraction is determined using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).[6]

-

Quantitative Data on Separation Processes:

| Separation Method | Principle | Separation Factor (Lu/Yb) | Purity Achieved | Reference |

| Fractional Crystallization | Differential solubility of nitrate or bromate salts | Low (not typically quantified in historical literature) | High purity achieved after thousands of crystallizations | [3][4] |

| Ion-Exchange Chromatography | Differential affinity for ion-exchange resin and complex formation | ~1.55 with α-HIBA | >99.9% for Lutetium | [8][9] |

Key Lutetium Compounds: Synthesis and Properties

Lutetium(III) Oxide (Lu₂O₃)

Lutetium(III) oxide, also known as lutecia, is the most common and stable compound of lutetium. It was the form in which lutetium was first isolated.[10]

-

Historical Synthesis: The early chemists obtained lutetium oxide as the final product of their fractional crystallization process, followed by calcination (heating to a high temperature) of the purified lutetium salt (e.g., nitrate or oxalate).

-

Modern Synthesis: A common laboratory and industrial method involves the precipitation of lutetium oxalate (Lu₂(C₂O₄)₃) from a lutetium salt solution, followed by calcination at high temperatures (e.g., 900-1200 °C).[11]

-

2 Lu(NO₃)₃ + 3 (NH₄)₂C₂O₄ → Lu₂(C₂O₄)₃(s) + 6 NH₄NO₃

-

Lu₂(C₂O₄)₃ → Lu₂O₃ + 3 CO₂ + 3 CO

-

-

Properties:

| Property | Value |

| Molar Mass | 397.93 g/mol |

| Appearance | White solid |

| Melting Point | 2,490 °C |

| Boiling Point | 3,980 °C |

| Crystal Structure | Cubic |

| Band Gap | 5.5 eV |

Lutetium(III) Chloride (LuCl₃)

Lutetium(III) chloride is an important precursor for the preparation of pure lutetium metal and other lutetium compounds.

-

Historical Synthesis: Early methods for preparing anhydrous rare earth chlorides involved heating the oxide with ammonium chloride.

-

Modern Synthesis: Anhydrous lutetium(III) chloride can be prepared by the reaction of lutetium oxide with an excess of ammonium chloride at elevated temperatures.[12] The hexahydrate (LuCl₃·6H₂O) is formed when lutetium oxide is dissolved in hydrochloric acid followed by crystallization.[12]

-

Properties (Anhydrous):

| Property | Value |

| Molar Mass | 281.33 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 905 °C |

| Density | 3.98 g/cm³ |

| Solubility | Soluble in water |

Organometallic Lutetium Compounds

The first organometallic compounds of lutetium were synthesized in the latter half of the 20th century. These compounds, which feature a direct bond between lutetium and a carbon atom, are primarily of academic interest and are used in catalysis research. An example is tris(trimethylsilylmethyl)lutetium, which can be synthesized by the reaction of lutetium(III) chloride with a lithium alkyl reagent in the presence of a coordinating solvent like tetrahydrofuran (THF).[13]

Applications in Drug Development and Research

The most significant application of lutetium compounds in the medical field is the use of the radioactive isotope Lutetium-177 (¹⁷⁷Lu) in targeted radionuclide therapy.[1] ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide with a half-life of 6.65 days, making it ideal for therapeutic applications.[14]

Lutetium-177 in Targeted Radionuclide Therapy

Mechanism of Action:

¹⁷⁷Lu-based radiopharmaceuticals consist of a chelator that binds the ¹⁷⁷Lu ion, a linker, and a targeting molecule that specifically binds to receptors overexpressed on the surface of cancer cells.

-

¹⁷⁷Lu-DOTATATE (Lutathera®): This radiopharmaceutical targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors (NETs).[1][14] The DOTATATE peptide is an analog of somatostatin.

-

¹⁷⁷Lu-PSMA (Pluvicto™): This agent targets the prostate-specific membrane antigen (PSMA), a protein found at high levels on the surface of prostate cancer cells.[2]

Once administered, the radiopharmaceutical circulates in the body and accumulates at the tumor sites through the specific binding of the targeting molecule to its receptor. The subsequent internalization of the complex brings the ¹⁷⁷Lu in close proximity to the cancer cell's nucleus. The beta particles emitted by ¹⁷⁷Lu then induce DNA damage, leading to cancer cell death.[14][15][16]

Visualization of Therapeutic Pathways

Caption: Historical workflow for the discovery and separation of lutetium.

Caption: Therapeutic mechanism of ¹⁷⁷Lu-DOTATATE in neuroendocrine tumors.

Caption: Therapeutic mechanism of ¹⁷⁷Lu-PSMA in prostate cancer.

Conclusion

The journey of lutetium from a chemical curiosity, painstakingly isolated through thousands of fractional crystallizations, to a key component in targeted cancer therapies is a testament to the progress of chemical science. For researchers and drug development professionals, an understanding of the history of lutetium and the evolution of its separation and synthesis provides a valuable context for its modern applications. The unique properties of lutetium and its compounds, particularly the radioisotope ¹⁷⁷Lu, continue to open new avenues for research and the development of innovative therapeutic and diagnostic agents. As our ability to manipulate elements at the atomic level improves, the story of lutetium and its compounds is far from over.

References

- 1. Lutetium Lu 177 Dotatate: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 2. Lutetium-177 PSMA radionuclide therapy : University College London Hospitals NHS Foundation Trust [uclh.nhs.uk]

- 3. acs.org [acs.org]

- 4. Charles James (chemist) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. kns.org [kns.org]

- 7. data.epo.org [data.epo.org]

- 8. mdpi.com [mdpi.com]

- 9. Lutetium and Ytterbium Separation by Ion-Exchange Chromatography - Kosynkin - Atomic Energy [journals.rcsi.science]

- 10. Lutetium(III) oxide - Wikipedia [en.wikipedia.org]

- 11. CN103058254B - Preparation method of large-particle lutetium oxide - Google Patents [patents.google.com]

- 12. srdata.nist.gov [srdata.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopes of Lutetium and Their Chloride Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopes of lutetium, with a particular focus on their production, properties, and applications, especially in the field of nuclear medicine. It also details the characteristics and preparation of lutetium chloride, a key precursor in the synthesis of lutetium-based radiopharmaceuticals.

Isotopes of Lutetium: Properties and Characteristics

Lutetium (Lu), the heaviest of the lanthanide series, possesses a range of isotopes, both stable and radioactive. The naturally occurring isotopes are Lutetium-175, which is stable, and the long-lived radioisotope Lutetium-176.[1][2][3][4] A multitude of synthetic radioisotopes have also been characterized, with Lutetium-177 gaining significant attention for its therapeutic applications.[2][5][6][7]

Naturally Occurring Isotopes

Naturally occurring lutetium is composed of two isotopes:

-

Lutetium-175 (¹⁷⁵Lu): This is the stable isotope of lutetium, accounting for the majority of its natural abundance.[1][2]

-

Lutetium-176 (¹⁷⁶Lu): A primordial radioisotope with an exceptionally long half-life, making it useful in geochronology for dating minerals and meteorites.[1][2][4][8][9][10]

Key Radioisotopes of Lutetium

Beyond its natural forms, several synthetic radioisotopes of lutetium have been produced and studied. The most notable of these are summarized in the table below.

| Isotope | Half-Life | Decay Mode(s) | Primary Decay Product(s) | Natural Abundance (%) |

| ¹⁷³Lu | 1.37 years | Electron Capture (ε) | ¹⁷³Yb | Synthetic |

| ¹⁷⁴Lu | 3.31 years | Electron Capture (ε) | ¹⁷⁴Yb | Synthetic |

| ¹⁷⁵Lu | Stable | - | - | 97.401 [2] |

| ¹⁷⁶Lu | 3.78 x 10¹⁰ years | Beta Minus (β⁻) | ¹⁷⁶Hf | 2.599 [2] |

| ¹⁷⁷Lu | 6.647 days | Beta Minus (β⁻) | ¹⁷⁷Hf | Synthetic |

| ¹⁷⁷ᵐLu | 160.4 days | Isomeric Transition (IT), β⁻ | ¹⁷⁷Lu, ¹⁷⁷Hf | Synthetic |

Table 1: Key Properties of Selected Lutetium Isotopes.[1][2][3][4][9][11][12]

The primary decay mode for isotopes lighter than ¹⁷⁵Lu is electron capture, leading to isotopes of ytterbium.[1][13] For isotopes heavier than ¹⁷⁵Lu, the predominant decay mode is beta emission, resulting in the formation of hafnium isotopes.[1][4][13]

This compound (LuCl₃)

Lutetium(III) chloride is the primary chloride form of lutetium. It exists in both anhydrous (LuCl₃) and hydrated (LuCl₃·6H₂O) forms.[14][15]

Properties of this compound

| Property | Anhydrous this compound (LuCl₃) | This compound Hexahydrate (LuCl₃·6H₂O) |

| Molar Mass | 281.325 g/mol [14] | 389.42 g/mol |

| Appearance | White to colorless monoclinic crystals[14] | White crystalline solid |

| Density | 3.98 g/cm³[14] | - |

| Melting Point | 925 °C[14] | - |

| Solubility in Water | Soluble[14] | Soluble |

| Hygroscopicity | Hygroscopic[14] | Hygroscopic[14] |

Table 2: Physicochemical Properties of this compound Forms.

Anhydrous this compound is a crucial starting material for the production of pure lutetium metal through reduction with elemental calcium.[14][15]

Lutetium-177 Chloride (¹⁷⁷LuCl₃)

The isotopically labeled form, Lutetium-177 chloride, is a critical radiopharmaceutical precursor.[14] It is not intended for direct administration to patients but is used for the in vitro radiolabeling of various carrier molecules, such as peptides, to create targeted radiopharmaceuticals.

Experimental Protocols

Production of Lutetium-177

Lutetium-177 is primarily produced in nuclear reactors through two main routes: the direct route and the indirect route.

This method involves the neutron bombardment of a target enriched in Lutetium-176.

-

Nuclear Reaction: ¹⁷⁶Lu(n,γ)¹⁷⁷Lu

-

Target Material: Lutetium oxide (Lu₂O₃) enriched in ¹⁷⁶Lu (typically up to 60-80%).

-

Irradiation: The target is irradiated in a high-flux nuclear reactor. The specific activity of the resulting ¹⁷⁷Lu is dependent on the neutron flux, irradiation time, and the enrichment of the ¹⁷⁶Lu target.[12]

-